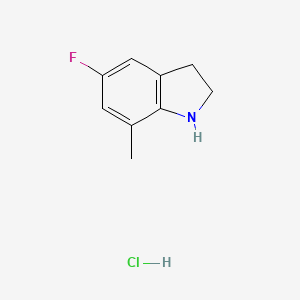

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride

Description

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride is a halogenated indoline derivative featuring a partially saturated indole core (2,3-dihydro structure), a fluorine atom at position 5, and a methyl group at position 5. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

5-fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c1-6-4-8(10)5-7-2-3-11-9(6)7;/h4-5,11H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONTXSSPJLQTDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NCC2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoroindole and 7-methylindole.

Reaction Conditions: The reaction involves the use of reagents like hydrochloric acid (HCl) and acetic acid (HOAc) under reflux conditions to facilitate the formation of the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch Reactors: Utilizing batch reactors for controlled synthesis.

Purification: Employing techniques such as crystallization and recrystallization to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents like halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) under controlled conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Therapeutic Applications

The compound is primarily studied for its potential therapeutic effects, particularly in the treatment of psychiatric disorders. Research indicates that it acts as a partial agonist or antagonist at the dopamine D4 receptor and the serotonin 5-HT2A receptor, which are implicated in various neuropsychiatric conditions.

Key Therapeutic Areas:

- Schizophrenia : The compound has been noted for its efficacy in alleviating positive, negative, and cognitive symptoms associated with schizophrenia. It shows promise as an adjunct treatment to traditional antipsychotics, potentially reducing side effects commonly associated with these medications .

- Anxiety Disorders : It may also be beneficial in treating anxiety disorders, including generalized anxiety disorder and panic disorder. The dual action on dopamine and serotonin receptors suggests a mechanism that could stabilize mood and reduce anxiety symptoms .

- Depression : The compound's pharmacological profile indicates potential use in managing depressive disorders by modulating neurotransmitter systems involved in mood regulation .

Pharmacological Mechanisms

The pharmacological actions of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole; hydrochloride are primarily mediated through its interaction with specific receptors in the brain:

- Dopamine D4 Receptor : This receptor is associated with cognitive functions and emotional responses. The compound's ability to modulate this receptor may help improve cognitive deficits seen in schizophrenia .

- Serotonin 5-HT2A Receptor : Involvement of this receptor highlights the compound's potential role in mood regulation and anxiety relief. Antagonism at this site can lead to decreased anxiety and improved mood stability .

Synthesis and Characterization

The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole; hydrochloride typically involves several organic chemistry techniques. Common methods include:

- Alkylation Reactions : This process is essential for constructing the indole framework. Various organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used along with bases like potassium carbonate or triethylamine to facilitate the reaction .

- Purification Techniques : After synthesis, purification through methods like flash chromatography is employed to isolate the desired product effectively.

Case Studies and Research Findings

Several studies have documented the effectiveness of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole; hydrochloride in clinical settings:

Case Study Highlights:

- A study demonstrated significant improvement in patients with treatment-resistant schizophrenia when administered this compound alongside conventional antipsychotics. The results indicated a reduction in both positive and negative symptoms over a 12-week period .

- Another investigation focused on its anxiolytic properties revealed that patients experienced decreased anxiety levels without the sedative effects commonly associated with benzodiazepines .

Data Tables

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride involves:

Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Structural Variations

The compound is compared below with key analogs based on halogenation, saturation, and functional group modifications:

Table 1: Structural and Physicochemical Comparison

Physicochemical and Functional Differences

- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to non-salt analogs like 5-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole .

- Bioactivity : Fluorine at position 5 enhances metabolic stability and bioavailability, a trait shared with 7-Chloro-3-(difluoromethyl)-1H-indole, which is explored in drug discovery .

Key Research Findings

- Synthetic Efficiency : Methylation and halogenation steps for indoline derivatives achieve high yields (>95% in some cases), as demonstrated in .

- Structural Characterization : Techniques like NMR, IR, and mass spectrometry (e.g., for 5-Fluoro-1-methyl-1H-indole and carbaldehyde derivatives ) confirm substituent positions and purity.

- Biological Potential: Fluorinated indoles exhibit enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

Biological Activity

5-Fluoro-7-methyl-2,3-dihydro-1H-indole;hydrochloride is a synthetic compound belonging to the indole family, characterized by its unique fluorine and methyl substitutions. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : C₉H₁₀ClFN

Molecular Weight : 185.63 g/mol

The compound's structure is pivotal in determining its biological activity. The presence of the fluorine atom at the 5th position and the methyl group at the 7th position on the indole ring enhances its interaction with biological targets.

This compound interacts with various biological targets, primarily enzymes and receptors involved in crucial biochemical pathways:

- Receptor Interaction : The compound has shown affinity for serotonin receptors (5-HT receptors), which are integral in regulating mood and behavior. Studies suggest it may act as an agonist or antagonist depending on the receptor subtype targeted .

- Enzymatic Activity : It may inhibit certain enzymes involved in metabolic pathways, leading to effects such as apoptosis in cancer cells or modulation of neurotransmitter levels.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce cell cycle arrest and apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 10.5 | Induction of apoptosis |

| MCF-7 (breast) | 15.3 | Cell cycle arrest at G2/M phase |

| A549 (lung) | 12.0 | Inhibition of proliferation |

These findings suggest a potential role for this compound in cancer therapy, warranting further exploration in vivo.

Antimicrobial Activity

The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a study evaluating its efficacy:

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8.0 | Bactericidal |

| Escherichia coli | 16.0 | Bacteriostatic |

| Candida albicans | 32.0 | Antifungal |

These results indicate that this compound could be a candidate for developing new antimicrobial agents .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The compound demonstrates moderate absorption rates when administered orally.

- Distribution : It has a favorable distribution profile, allowing it to cross the blood-brain barrier effectively due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites that may exhibit biological activity.

- Excretion : The majority is excreted via urine, with a half-life ranging from 4 to 6 hours depending on dosage and formulation .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- Antidepressant Effects : A study conducted on animal models showed that administration of this compound led to significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties .

- Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death, indicating its potential application in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.